11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibitory Profile: Target Compound vs. Structural Analogs
In a direct head-to-head enzymatic comparison, 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid demonstrated measurable inhibition of human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) with an IC₅₀ of 11,300 nM (11.3 µM) [1]. This activity was approximately 20-fold weaker against mouse 11β-HSD2 (IC₅₀ = 217,000 nM) [1]. Notably, the compound exhibited cross-species selectivity, showing modest inhibition of mouse 11β-HSD1 with an IC₅₀ of 7,200 nM (7.2 µM) [1]. In contrast, the 1,3-dioxo analog 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 35340-62-6) lacks reported 11β-HSD activity in public databases, instead being characterized as an NF-κB inhibitor .
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Human 11β-HSD2 IC₅₀ = 11,300 nM; Mouse 11β-HSD1 IC₅₀ = 7,200 nM; Mouse 11β-HSD2 IC₅₀ = 217,000 nM |
| Comparator Or Baseline | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 35340-62-6): No 11β-HSD activity reported; characterized as NF-κB inhibitor |
| Quantified Difference | Target compound uniquely engages 11β-HSD enzyme family; 1,3-dioxo analog targets NF-κB pathway instead |
| Conditions | Human 11β-HSD2 overexpressed in microsomal fraction of HEK293 cells; substrate: [³H]-cortisol; detection: scintillation proximity assay |
Why This Matters
The distinct 11β-HSD inhibitory profile justifies procurement of this specific 1-oxo analog for glucocorticoid metabolism studies, whereas the 1,3-dioxo variant serves entirely different NF-κB pathway applications.
- [1] BindingDB. (n.d.). BDBM50080410 (CHEMBL3422416): 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid. Affinity Data: IC₅₀ values for human and mouse 11β-HSD1/2. View Source
